4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromo-fluorophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable bromo-fluorophenyl halide reacts with the triazole intermediate.
Addition of the Methylphenyl Group: The methylphenyl group is added through a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Nucleophiles like amines, thiols, or alkoxides, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its specific combination of bromo-fluorophenyl and methylphenyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12BrFN4S |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrFN4S/c1-10-4-2-3-5-13(10)15-20-21-16(23)22(15)19-9-11-8-12(17)6-7-14(11)18/h2-9H,1H3,(H,21,23)/b19-9+ |
InChI Key |
HDBJOAUWNNLMOD-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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